molecular formula C11H9BrClN B12065212 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile

1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile

Cat. No.: B12065212
M. Wt: 270.55 g/mol
InChI Key: NFEGAJKNLSGDHU-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 4-bromo-2-chlorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-chlorobenzene and cyclobutanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 4-bromo-2-chlorobenzene with a suitable nucleophile under controlled conditions.

    Cyclobutane Ring Formation: The intermediate is then subjected to cyclization to form the cyclobutane ring. This step often requires the use of a strong base and specific reaction conditions to ensure the formation of the desired cyclobutane structure.

    Introduction of Nitrile Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutane derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)cyclobutane-1-carbonitrile
  • 1-(4-Chloro-2-bromophenyl)cyclobutane-1-carbonitrile
  • 1-(4-Bromo-2-methylphenyl)cyclobutane-1-carbonitrile

Comparison: 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H9BrClN

Molecular Weight

270.55 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9BrClN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2

InChI Key

NFEGAJKNLSGDHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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